molecular formula C24H20N2O7 B4289233 4-[3-METHOXY-3-OXO-2-(PHENYLFORMAMIDO)PROPYL]PHENYL 3-NITROBENZOATE

4-[3-METHOXY-3-OXO-2-(PHENYLFORMAMIDO)PROPYL]PHENYL 3-NITROBENZOATE

Cat. No.: B4289233
M. Wt: 448.4 g/mol
InChI Key: QHNLEMNIGRWAGE-UHFFFAOYSA-N
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Description

Methyl N-benzoyl-O-(3-nitrobenzoyl)tyrosinate is a complex organic compound that belongs to the class of benzoyl derivatives It is characterized by the presence of both benzoyl and nitrobenzoyl groups attached to a tyrosine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-METHOXY-3-OXO-2-(PHENYLFORMAMIDO)PROPYL]PHENYL 3-NITROBENZOATE typically involves a multi-step process. One common method includes the esterification of tyrosine with methyl alcohol, followed by the introduction of benzoyl and nitrobenzoyl groups through acylation reactions. The reaction conditions often require the use of catalysts such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The acylation steps may involve reagents like benzoyl chloride and 3-nitrobenzoyl chloride under controlled temperature and pH conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl N-benzoyl-O-(3-nitrobenzoyl)tyrosinate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The benzoyl groups can be reduced to corresponding alcohols.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like sodium borohydride for reduction reactions and oxidizing agents like potassium permanganate for oxidation reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while oxidation of the benzoyl groups results in carboxylic acids.

Scientific Research Applications

Methyl N-benzoyl-O-(3-nitrobenzoyl)tyrosinate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[3-METHOXY-3-OXO-2-(PHENYLFORMAMIDO)PROPYL]PHENYL 3-NITROBENZOATE involves its interaction with specific molecular targets, such as enzymes. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can be reversible or irreversible, depending on the nature of the interaction. The pathways involved often include the disruption of normal metabolic processes, leading to the desired biological effect .

Comparison with Similar Compounds

Similar Compounds

  • Methyl N-benzoyltyrosinate
  • Methyl O-(3-nitrobenzoyl)tyrosinate
  • Methyl N-(3-nitrobenzoyl)tyrosinate

Uniqueness

Methyl N-benzoyl-O-(3-nitrobenzoyl)tyrosinate is unique due to the presence of both benzoyl and nitrobenzoyl groups, which confer distinct chemical and biological properties. This dual functionality allows for more versatile applications compared to similar compounds that lack one of these groups .

Properties

IUPAC Name

[4-(2-benzamido-3-methoxy-3-oxopropyl)phenyl] 3-nitrobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N2O7/c1-32-24(29)21(25-22(27)17-6-3-2-4-7-17)14-16-10-12-20(13-11-16)33-23(28)18-8-5-9-19(15-18)26(30)31/h2-13,15,21H,14H2,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHNLEMNIGRWAGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC1=CC=C(C=C1)OC(=O)C2=CC(=CC=C2)[N+](=O)[O-])NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N2O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-[3-METHOXY-3-OXO-2-(PHENYLFORMAMIDO)PROPYL]PHENYL 3-NITROBENZOATE

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